molecular formula C19H13ClN4O B2821954 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 863020-21-7

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2821954
CAS No.: 863020-21-7
M. Wt: 348.79
InChI Key: ABZGVSQBYXCLKU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-chloro group and linked via an amide bond to a 3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl moiety.

Properties

IUPAC Name

2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZGVSQBYXCLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a multicomponent reaction that efficiently constructs the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as dibenziodolium triflate and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Critical Analysis of Divergent Features

  • Heterocyclic Core : Imidazo[1,2-a]pyrimidine offers two nitrogen atoms in the pyrimidine ring, enhancing hydrogen-bonding capacity compared to pyridine analogs .
  • Substituent Position: 2-Chloro on benzamide (target compound) vs.
  • Bioavailability : Compounds with oxo-pyrido systems () exhibit higher molecular weights (>400 Da), possibly violating Lipinski’s rules .

Biological Activity

Overview

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a complex structure that includes a benzamide core and an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H15ClN4O
  • Molecular Weight : 364.81 g/mol
  • CAS Number : 862811-72-1

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it has been reported to inhibit the activity of ABL1 and SRC kinases, which are crucial in cancer progression and cell proliferation.
  • Receptor Modulation : It may also interact with various receptors, potentially modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In cellular assays, the compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against K562 cells (a model for chronic myeloid leukemia), indicating potent activity against BCR-ABL positive cells.
Cell LineIC50 (µM)
K5620.67
Ba/F3 BCR-ABL0.47

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications:

  • Mechanistic Studies : It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Kinase Inhibition :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of imidazo[1,2-a]pyrimidines, including this compound, were evaluated for their ability to inhibit RET kinase. Results indicated that modifications to the imidazo core could enhance potency and selectivity toward RET kinase inhibition.
  • Clinical Implications :
    • Research has suggested that compounds with similar structures may be effective in overcoming resistance mechanisms in cancer therapy. The dual action on both kinase inhibition and modulation of inflammatory pathways positions this compound as a candidate for further clinical investigation.

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